

Ceftizoxime's Antibacterial Spectrum Against Gram-Negative Bacteria: An In-depth Technical Guide

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Compound of Interest		
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antibacterial spectrum of **ceftizoxime**, a third-generation cephalosporin, against clinically relevant Gram-negative bacteria. This document details its mechanism of action, summarizes in vitro susceptibility data, outlines standardized experimental protocols for susceptibility testing, and discusses key mechanisms of resistance.

Introduction to Ceftizoxime

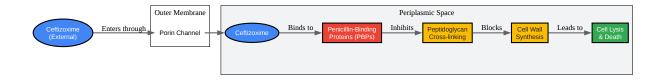
Ceftizoxime is a semi-synthetic, broad-spectrum, beta-lactam antibiotic with potent activity against a wide range of Gram-negative bacteria. Its stability against many beta-lactamases makes it an effective agent in the treatment of various infections. Understanding its specific spectrum of activity is crucial for appropriate clinical use and for guiding further drug development efforts.

Mechanism of Action

Ceftizoxime exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. The primary targets of **ceftizoxime** are the penicillin-binding proteins (PBPs), enzymes responsible for the final steps of peptidoglycan synthesis. By binding to and inactivating these



essential enzymes, **ceftizoxime** disrupts the integrity of the cell wall, leading to cell lysis and death.



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Ceftizoxime's Mechanism of Action

In Vitro Antibacterial Spectrum

The in vitro activity of **ceftizoxime** against a wide array of Gram-negative bacteria has been extensively documented. The following table summarizes the Minimum Inhibitory Concentration (MIC) data, specifically MIC₅₀ and MIC₉₀ values, which represent the concentrations required to inhibit the growth of 50% and 90% of tested isolates, respectively.



Gram-Negative Bacteria	MIC₅₀ (μg/mL)	MIC90 (μg/mL)
Escherichia coli	0.025	8
Klebsiella pneumoniae	0.025	8
Enterobacter aerogenes	Varies	Varies
Enterobacter cloacae	Varies	Varies
Proteus mirabilis	Varies	Varies
Indole-positive Proteus	Varies	Varies
Serratia marcescens	0.5 - 12.5	8
Salmonella enteritidis	Varies	0.5
Pseudomonas aeruginosa	16	>64
Haemophilus influenzae	≤0.5	≤0.5
Neisseria gonorrhoeae	0.008	0.03

Note: "Varies" indicates that while **ceftizoxime** is active, specific MIC₅₀ and MIC₉₀ values can differ significantly between studies and geographical locations. Data is compiled from multiple sources[1][2][3][4][5].

Experimental Protocols for Susceptibility Testing

The determination of in vitro susceptibility of Gram-negative bacteria to **ceftizoxime** is performed using standardized methods, primarily broth microdilution, as outlined by the Clinical and Laboratory Standards Institute (CLSI) documents M07 and M100[6][7][8][9][10][11][12].

Broth Microdilution Method (CLSI M07)

This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent in a liquid medium.

Materials:

Ceftizoxime analytical standard powder



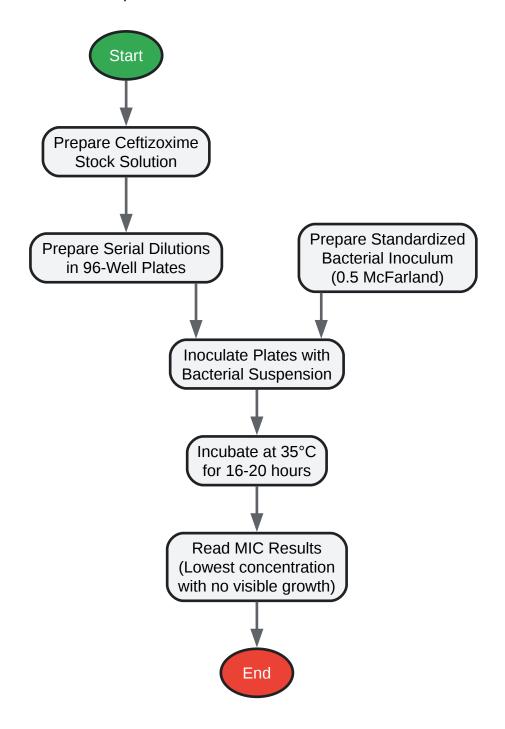
- Cation-adjusted Mueller-Hinton Broth (CAMHB)
- Sterile 96-well microtiter plates
- Bacterial inoculum standardized to 0.5 McFarland turbidity
- Sterile diluents (e.g., sterile water or saline)
- Incubator (35°C ± 2°C)

Procedure:

- Preparation of Antimicrobial Stock Solution: Prepare a stock solution of ceftizoxime at a high concentration from the analytical standard powder, following CLSI guidelines for solvent and storage.
- Preparation of Microtiter Plates:
 - Dispense 50 μL of CAMHB into each well of a 96-well microtiter plate.
 - Create a serial two-fold dilution of the **ceftizoxime** stock solution across the wells of the plate to achieve the desired final concentration range. This is typically done by transferring 50 μL of the antibiotic solution from one well to the next, after mixing.
- Inoculum Preparation:
 - From a fresh (18-24 hour) culture plate, select several colonies of the test organism.
 - Suspend the colonies in a sterile diluent to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
 - Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
- Inoculation: Inoculate each well of the microtiter plate with 50 μ L of the final bacterial suspension. This will bring the total volume in each well to 100 μ L.



- Incubation: Cover the microtiter plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
- Reading Results: The MIC is the lowest concentration of ceftizoxime that completely inhibits
 visible growth of the organism. This is determined by visual inspection of the wells. A growth
 control well (containing no antibiotic) and a sterility control well (containing no bacteria)
 should be included for comparison.





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Workflow for MIC Determination

Interpretive Criteria (CLSI M100)

The MIC results are interpreted as Susceptible (S), Intermediate (I), or Resistant (R) based on the breakpoints provided in the CLSI M100 document. These breakpoints are established based on microbiological, pharmacokinetic, and clinical data.

Organism	Susceptible (S) (µg/mL)	Intermediate (I) (µg/mL)	Resistant (R) (µg/mL)
Enterobacteriaceae	≤8	16	≥32
Pseudomonas aeruginosa	-	-	-
Haemophilus influenzae	≤2	-	-
Neisseria gonorrhoeae	≤0.5	-	-

Note: Breakpoints are subject to change and the latest CLSI M100 document should always be consulted. A dash (-) indicates that interpretive criteria have not been established by CLSI for this organism.

Mechanisms of Resistance

Resistance to **ceftizoxime** in Gram-negative bacteria can emerge through several mechanisms:

Beta-Lactamase Production: This is the most common mechanism of resistance. Beta-lactamase enzymes hydrolyze the beta-lactam ring of ceftizoxime, rendering it inactive.
 While ceftizoxime is stable to many common beta-lactamases, extended-spectrum beta-lactamases (ESBLs) and AmpC beta-lactamases can confer resistance.



- Alteration of Penicillin-Binding Proteins (PBPs): Modifications in the structure of PBPs can reduce their affinity for ceftizoxime, preventing the drug from effectively inhibiting cell wall synthesis.
- Reduced Permeability: Changes in the outer membrane porin channels can limit the entry of ceftizoxime into the bacterial cell, thereby reducing its access to the target PBPs.
- Efflux Pumps: Some Gram-negative bacteria possess efflux pumps that can actively transport **ceftizoxime** out of the cell, preventing it from reaching therapeutic concentrations at the site of action.

Conclusion

Ceftizoxime remains a valuable antibiotic with a potent in vitro activity against a broad range of Gram-negative bacteria, particularly Enterobacteriaceae, Haemophilus influenzae, and Neisseria gonorrhoeae. Its efficacy is, however, limited against Pseudomonas aeruginosa. The emergence of resistance, primarily through the production of beta-lactamases, underscores the importance of ongoing surveillance and prudent use of this important antimicrobial agent. The standardized methodologies outlined in this guide are essential for accurate susceptibility testing to inform clinical decisions and guide antimicrobial stewardship efforts.

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